Lipophilicity and Salt‑Formation Advantage Over the 1‑Oxaspiro Analogue
The (4R,7R)-1-azaspiro[3.5]nonan-7-ol hydrochloride exhibits a CLogP of -0.279 [1], whereas the oxygen analogue (4R,7r)-1-oxaspiro[3.5]nonan-7-ol has a predicted XLogP of 1.08 and a topological polar surface area (TPSA) of 29.46 Ų . This >1.3‑log‑unit difference arises from the ionisable azetidine nitrogen (predicted pKa ~9.86 ), which enables protonation and salt formation; the oxaspiro analogue lacks a basic centre and cannot form analogous salts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | CLogP -0.279 (hydrochloride salt) |
| Comparator Or Baseline | (4R,7r)-1-Oxaspiro[3.5]nonan-7-ol; XLogP 1.08 |
| Quantified Difference | ΔLogP ≈ 1.36 (lower for the azaspiro) |
| Conditions | Predicted values from vendor datasheets and computational models |
Why This Matters
A >1‑unit reduction in logP, combined with the ability to form crystalline salts, favors aqueous solubility and formulation flexibility, directly influencing oral bioavailability and compound manageability in preclinical development.
- [1] ChemSpace. (4r,7r)-1-Azaspiro[3.5]nonan-7-ol hydrochloride. CLogP -0.279. View Source
